Ethyl 3-hydroxy-3,5-diphenylpentanoate Ethyl 3-hydroxy-3,5-diphenylpentanoate
Brand Name: Vulcanchem
CAS No.: 49747-98-0
VCID: VC19612506
InChI: InChI=1S/C19H22O3/c1-2-22-18(20)15-19(21,17-11-7-4-8-12-17)14-13-16-9-5-3-6-10-16/h3-12,21H,2,13-15H2,1H3
SMILES:
Molecular Formula: C19H22O3
Molecular Weight: 298.4 g/mol

Ethyl 3-hydroxy-3,5-diphenylpentanoate

CAS No.: 49747-98-0

Cat. No.: VC19612506

Molecular Formula: C19H22O3

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxy-3,5-diphenylpentanoate - 49747-98-0

Specification

CAS No. 49747-98-0
Molecular Formula C19H22O3
Molecular Weight 298.4 g/mol
IUPAC Name ethyl 3-hydroxy-3,5-diphenylpentanoate
Standard InChI InChI=1S/C19H22O3/c1-2-22-18(20)15-19(21,17-11-7-4-8-12-17)14-13-16-9-5-3-6-10-16/h3-12,21H,2,13-15H2,1H3
Standard InChI Key ODUDLNSEFRSYKB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(CCC1=CC=CC=C1)(C2=CC=CC=C2)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 3-hydroxy-3,5-diphenylpentanoate features a pentanoate ester backbone with hydroxyl and phenyl groups at the 3rd carbon and additional phenyl substitution at the 5th position (Figure 1). The presence of both electron-donating (hydroxyl) and electron-withdrawing (ester) groups creates a polar yet sterically hindered environment, influencing its reactivity and physical properties.

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC19H22O3\text{C}_{19}\text{H}_{22}\text{O}_3
Molecular Weight298.4 g/mol
CAS Number49747-98-0
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in organic solvents (e.g., THF, ethyl acetate)

Synthesis Methods

Aldol Condensation and Esterification

The primary synthesis route involves aldol-type condensation between phenylacetic acid derivatives and ethyl cinnamate, followed by esterification. For example, reacting phenylacetic acid with ethyl cinnamate under acidic or basic conditions yields the aldol adduct, which is subsequently esterified to form the target compound.

Spectroscopic Characterization

Infrared Spectroscopy (IR)

IR analysis reveals characteristic absorption bands:

  • O-H stretch: 3200–3600 cm1^{-1} (hydroxyl group).

  • C=O stretch: ~1700 cm1^{-1} (ester carbonyl).

  • C-O-C asymmetric stretch: 1250–1050 cm1^{-1} (ester linkage).

Nuclear Magnetic Resonance (NMR) Spectroscopy

1^1H and 13^{13}C NMR data provide insights into the compound’s stereochemistry:

  • 1^1H NMR: Signals at δ 1.2–1.4 ppm (triplet, ethyl CH3_3), δ 4.1–4.3 ppm (quartet, ethyl CH2_2), and δ 7.2–7.4 ppm (multiplet, aromatic protons).

  • 13^{13}C NMR: Peaks at δ 14.1 (ethyl CH3_3), δ 60.5 (ester CH2_2), δ 72.3 (hydroxy-bearing carbon), and δ 170.1 (carbonyl carbon).

Chemical Reactivity and Functional Transformations

Hydrolysis and Ester Cleavage

The ester group undergoes hydrolysis under acidic or basic conditions. In acidic media, protonation of the carbonyl oxygen enhances electrophilicity, accelerating cleavage to yield 3-hydroxy-3,5-diphenylpentanoic acid. Basic conditions promote saponification, forming the corresponding carboxylate salt.

Oxidation and Reduction

  • Oxidation: The hydroxyl group can be oxidized to a ketone using agents like Jones reagent, though steric hindrance from phenyl groups may limit reactivity.

  • Reduction: Catalytic hydrogenation (e.g., H2_2/Pd-C) reduces the ester to a primary alcohol, but competing aromatic ring hydrogenation may occur.

Applications in Scientific Research

Medicinal Chemistry

The compound’s rigid, aromatic-rich structure makes it a candidate for drug discovery. Similar β-hydroxy esters serve as chiral building blocks for antiviral and anti-inflammatory agents . For instance, enantiomerically pure hydroxy esters are precursors to prostaglandins and β-lactam antibiotics.

Organic Synthesis

Ethyl 3-hydroxy-3,5-diphenylpentanoate acts as a intermediate in synthesizing complex molecules. Its stereochemical complexity enables applications in:

  • Asymmetric catalysis: As a ligand in transition-metal complexes.

  • Polymer chemistry: As a monomer for polyesters with tailored thermal properties.

Future Research Directions

Optimization of Synthetic Routes

Developing greener methodologies (e.g., microwave-assisted synthesis) could improve yield and reduce reaction times. Enzymatic resolution techniques, as demonstrated for analogous compounds , warrant exploration for large-scale production.

Pharmacological Profiling

In vitro studies are needed to evaluate the compound’s bioactivity, including cytotoxicity, antimicrobial potential, and pharmacokinetic properties. Computational docking studies could predict interactions with biological targets like cyclooxygenase-2 (COX-2).

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